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molecular formula C8H3Cl2FN2 B8790685 3,8-Dichloro-5-fluoro-1,7-naphthyridine CAS No. 1600511-82-7

3,8-Dichloro-5-fluoro-1,7-naphthyridine

Cat. No. B8790685
M. Wt: 217.02 g/mol
InChI Key: POVPWUZUVNVSFF-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A vial was charged with 3-chloro-5-fluoro-6-methoxy-6,7-dihydro-1,7-naphthyridin-8(5H)-one (7.5 g, 32.5 mmol), acetonitrile (130 mL) and phosphorus oxychloride (9.09 mL, 98 mmol), and the mixture was stirred at 75° C. for 15 hours. The mixture was concentrated, and the crude material was purified by silica gel chromatography, eluting with 0-50% ethyl acetate in heptanes, to provide the title compound (5.57 g, 25.7 mmol, 79% yield) as a white solid. LC/MS (ESI+) m/z=217 (M+H).
Name
3-chloro-5-fluoro-6-methoxy-6,7-dihydro-1,7-naphthyridin-8(5H)-one
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
9.09 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:6](=O)[NH:7][CH:8](OC)[CH:9]([F:12])[C:10]=2[CH:11]=1.P(Cl)(Cl)([Cl:18])=O>C(#N)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([F:12])[CH:8]=[N:7][C:6]=2[Cl:18]

Inputs

Step One
Name
3-chloro-5-fluoro-6-methoxy-6,7-dihydro-1,7-naphthyridin-8(5H)-one
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=NC=2C(NC(C(C2C1)F)OC)=O
Name
Quantity
9.09 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=NC2=C(N=CC(=C2C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.7 mmol
AMOUNT: MASS 5.57 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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